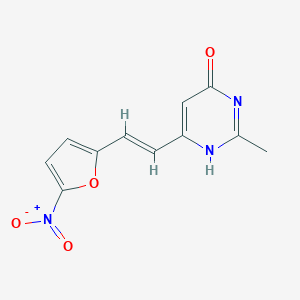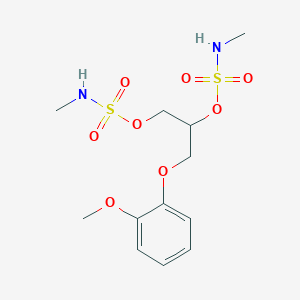
Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester, also known as MSMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MSMA is a derivative of sulfamic acid, and its chemical structure is characterized by the presence of a methoxyphenyl group, a methylamino group, and a sulfonate ester group.
Wirkmechanismus
The mechanism of action of Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in the metabolism of sulfonate esters. Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester may also act as a prodrug, releasing active metabolites that have specific biological activities.
Biochemische Und Physiologische Effekte
Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester can inhibit the growth of cancer cells, and may have potential as an anticancer agent. Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester in lab experiments is its high reactivity and selectivity towards sulfonate esters. This makes it a valuable reagent for the synthesis of a wide range of organic compounds. However, Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester is also a highly reactive and potentially hazardous chemical, and must be handled with care to avoid exposure to skin and eyes.
Zukünftige Richtungen
There are many potential directions for future research on Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester. One area of interest is the development of new synthetic methods for Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester, with improved yields and purity. Another area of research is the identification of new biological activities for Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester, which may have potential applications in drug discovery and development. Finally, there is a need for further studies on the toxicity and environmental impact of Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester, to ensure that its use in scientific research is safe and sustainable.
Synthesemethoden
The synthesis of Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester involves the reaction of 3-(2-methoxyphenoxy)-1,2-epoxypropane with methylamine and sulfamic acid. The resulting product is then treated with sulfur trioxide to yield Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester. The synthesis of Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester is a multi-step process that requires careful control of reaction conditions to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is the use of Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester as a reagent for the synthesis of sulfonate esters. Sulfonate esters are important intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Eigenschaften
CAS-Nummer |
128660-36-6 |
|---|---|
Produktname |
Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester |
Molekularformel |
C12H20N2O8S2 |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
[3-(2-methoxyphenoxy)-2-(methylsulfamoyloxy)propyl] N-methylsulfamate |
InChI |
InChI=1S/C12H20N2O8S2/c1-13-23(15,16)21-9-10(22-24(17,18)14-2)8-20-12-7-5-4-6-11(12)19-3/h4-7,10,13-14H,8-9H2,1-3H3 |
InChI-Schlüssel |
NXLZJIXQFXZCTK-UHFFFAOYSA-N |
SMILES |
CNS(=O)(=O)OCC(COC1=CC=CC=C1OC)OS(=O)(=O)NC |
Kanonische SMILES |
CNS(=O)(=O)OCC(COC1=CC=CC=C1OC)OS(=O)(=O)NC |
Synonyme |
methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester methylsulfamic acid, 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester, (R)-isomer methylsulfamic acid, 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester, (S)-isomer MSMSOP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



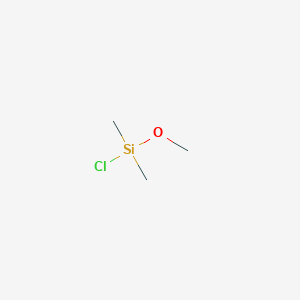
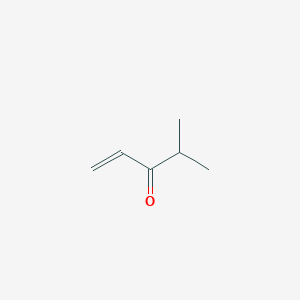

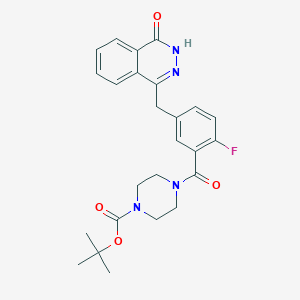
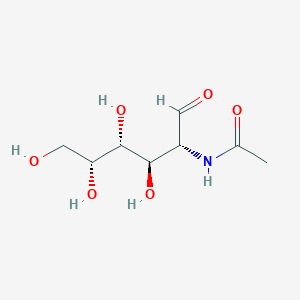
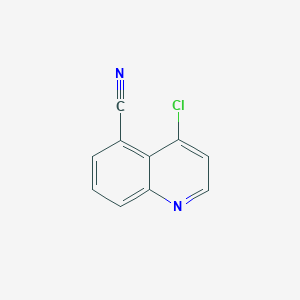
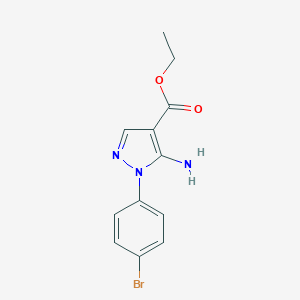

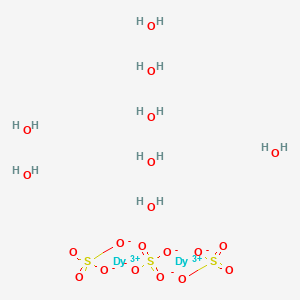


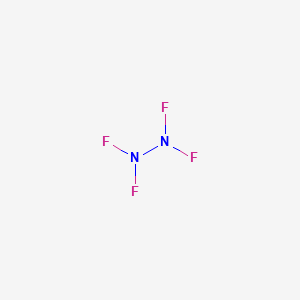
![2,7-Naphthalenedisulfonic acid, 3-[(4-aminophenyl)azo]-4,5-dihydroxy-, disodium salt](/img/structure/B154582.png)
